molecular formula C9H9BrFNO2 B13517771 Ethyl 3-amino-5-bromo-2-fluorobenzoate

Ethyl 3-amino-5-bromo-2-fluorobenzoate

Cat. No.: B13517771
M. Wt: 262.08 g/mol
InChI Key: RORZXAAGQWCXFM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the ethyl ester group is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 3-amino-2-fluorobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .

Scientific Research Applications

Ethyl 3-amino-5-bromo-2-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-bromo-2-fluorobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-2-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3

InChI Key

RORZXAAGQWCXFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)N)F

Origin of Product

United States

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